Veratriloside

Description

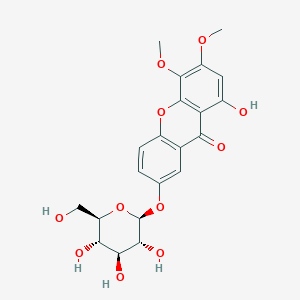

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3,4-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-28-12-6-10(23)14-15(24)9-5-8(3-4-11(9)31-20(14)19(12)29-2)30-21-18(27)17(26)16(25)13(7-22)32-21/h3-6,13,16-18,21-23,25-27H,7H2,1-2H3/t13-,16-,17+,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZPRERNBNKYMD-GUFUGUNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227708 | |

| Record name | Veratriloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76907-78-3 | |

| Record name | Veratriloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076907783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratriloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Isolation and Purification of Veratriloside

Conventional Extraction Techniques in Natural Product Research

Conventional extraction methods have been the cornerstone of phytochemistry for centuries. These techniques primarily rely on the solvent's ability to dissolve and extract target compounds from the plant matrix. They are foundational to the study of Veratrum alkaloids. nih.gov

Maceration is a straightforward and widely used extraction process that involves soaking the powdered or crushed plant material in a sealed container with a suitable solvent, known as the menstruum. scielo.br The mixture is left for a specific period, typically with occasional agitation, to allow the solvent to penetrate the plant cells and dissolve the desired constituents. While simple, maceration can be time-consuming and may result in lower extraction efficiency compared to more exhaustive methods.

Percolation is a more efficient continuous process where a solvent is slowly passed through a column packed with the powdered plant material. scielo.brnih.gov Fresh solvent continuously replaces the saturated solvent, creating a constant concentration gradient that facilitates a more thorough extraction of the target compounds. This method is generally faster and more complete than simple maceration. For alkaloid extraction, alcohol-water mixtures are often employed, where water helps to hydrate (B1144303) the plant material and alcohol solubilizes the alkaloids.

Soxhlet extraction represents a significant improvement over maceration and percolation by providing a continuous, automated reflux of fresh, hot solvent over the sample material. scielo.br This technique is frequently cited for the extraction of steroidal alkaloids from Veratrum species. nih.govresearchgate.netmdpi.com The plant material is placed in a porous cellulose (B213188) thimble, which is then loaded into the main chamber of the Soxhlet apparatus. The solvent in a flask below is heated, and its vapor travels up a distillation arm, condenses, and drips down into the thimble, immersing the sample. When the solvent level in the chamber reaches a critical point, a siphon action pulls the solute-rich solvent back into the distillation flask. This cycle repeats, ensuring the sample is repeatedly extracted with fresh solvent, which enhances extraction efficiency. researchgate.net

The use of an ethanol (B145695)/ammonium hydroxide (B78521) mixture has been documented as an effective solvent system for extracting alkaloids like cyclopamine (B1684311) from Veratrum californicum, nearly tripling the recovery compared to other solvents like benzene. researchgate.netnih.govboisestate.edu This approach maintains an alkaline environment, which is often optimal for extracting alkaloids.

Table 1: Documented Soxhlet Extraction Parameters for Veratrum Alkaloids This interactive table summarizes parameters from research on extracting steroidal alkaloids from Veratrum californicum, the plant family from which Veratriloside is sourced.

| Parameter | Condition/Value | Source Plant | Reference |

|---|---|---|---|

| Solvent System | 98.3:1.7 Ethanol:Ammonium Hydroxide (v/v) | Veratrum californicum | nih.govmdpi.com |

| Extraction Time | Two consecutive 12-hour segments | Veratrum californicum | nih.govmdpi.com |

| Apparatus | Soxhlet Extractor | Veratrum californicum | nih.govresearchgate.netnih.gov |

| Post-Extraction | Rotary evaporation to concentrate extract | Veratrum californicum | nih.govmdpi.com |

Following the initial extraction, the crude mixture containing various alkaloids undergoes further purification, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds such as this compound. nih.govmoravek.com

Modern Extraction Techniques for Enhanced Efficiency and Selectivity

Advances in extraction technology have led to the development of modern techniques that offer significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and increased efficiency and selectivity. scielo.br These methods are considered "green" alternatives in natural product chemistry.

Supercritical Fluid Extraction (SFE) is an advanced technique that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent. moravek.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, a state where it exhibits properties of both a liquid and a gas. Supercritical CO2 has low viscosity and high diffusivity, allowing it to penetrate the plant matrix efficiently. nih.gov Its solvent strength can be precisely controlled by altering the temperature and pressure, enabling selective extraction of target compounds. A key advantage of SFE is that upon depressurization, the CO2 returns to its gaseous state and evaporates, leaving behind a solvent-free extract. nih.gov Modifiers or co-solvents can be added to the CO2 to enhance its ability to extract more polar compounds.

Table 2: General Parameters for Supercritical Fluid Extraction (SFE) This interactive table outlines typical parameters for SFE in natural product extraction. Specific applications for this compound are not widely documented.

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Supercritical Fluid | Carbon Dioxide (CO₂) | Primary solvent; non-toxic, non-flammable, readily available. |

| Temperature | 40 - 80 °C | Influences fluid density and solute vapor pressure. |

| Pressure | 100 - 400 bar | Primary control for solvent density and solvating power. |

| Co-solvent | Ethanol, Methanol (1-10%) | Increases the polarity of the supercritical fluid to extract polar compounds. |

| Flow Rate | 1 - 5 mL/min (lab scale) | Affects extraction time and efficiency. |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes conventional solvents at elevated temperatures (50–200°C) and pressures (10–15 MPa). youtube.com These conditions keep the solvent in its liquid state above its normal boiling point. The high temperature decreases the viscosity and surface tension of the solvent while increasing the solubility and diffusion rate of the target analytes, resulting in a more rapid and efficient extraction compared to methods performed at atmospheric pressure. PLE is an automated technique that significantly reduces extraction time and solvent volume. youtube.com The use of eco-friendly solvents like water and ethanol makes PLE a green extraction alternative.

Table 3: General Parameters for Pressurized Liquid Extraction (PLE) This interactive table outlines typical parameters for PLE in natural product extraction. Specific applications for this compound are not widely documented.

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Solvent | Ethanol, Water, Methanol, or mixtures | Selected based on the polarity of the target compound. |

| Temperature | 50 - 200 °C | Increases extraction kinetics and solute solubility. |

| Pressure | 10 - 15 MPa (100 - 150 bar) | Maintains the solvent in a liquid state above its boiling point. |

| Extraction Time | 5 - 30 minutes | Typically involves short static cycles for efficient extraction. |

| Dispersion Agent | Diatomaceous earth, Sand | Prevents sample clumping and improves solvent flow. |

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of compounds. Microwaves cause the polar molecules within the sample and solvent to oscillate rapidly, generating heat. This localized heating creates a buildup of pressure within the plant cells, leading to cell wall rupture and the release of intracellular contents into the solvent. This mechanism makes MAE an extremely fast extraction method, often completed in minutes rather than hours. Key advantages include reduced thermal degradation of heat-sensitive compounds due to the short exposure time, lower solvent consumption, and higher extraction yields.

Table 4: General Parameters for Microwave-Assisted Extraction (MAE) This interactive table outlines typical parameters for MAE in natural product extraction. Specific applications for this compound are not widely documented.

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Solvent | Polar solvents (Ethanol, Methanol, Water) | Efficiently absorb microwave energy to generate heat. |

| Microwave Power | 100 - 1000 W | Controls the heating rate and extraction temperature. |

| Temperature | 40 - 150 °C | Optimized to maximize yield without degrading the compound. |

| Extraction Time | 1 - 30 minutes | Significantly shorter than conventional methods. |

| Solid/Liquid Ratio | 1:10 to 1:50 (g/mL) | Ensures proper immersion and heating of the sample. |

Chromatographic Separation Techniques for this compound Isolation

Chromatography is a fundamental separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. boisestate.eduphytojournal.com This principle is expertly applied in various formats to isolate this compound from crude plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Preparative HPLC is a crucial tool for isolating pure compounds from complex mixtures on a larger scale. electronicsandbooks.comrochester.educhemrxiv.org

In the context of this compound and related Veratrum alkaloids, HPLC methods have been developed for both analytical and preparative purposes. For instance, a study on the determination of veratramine (B1683811) in Veratrum nigrum utilized a Shim-pack ODS-C18 column with a mobile phase of acetonitrile-water (containing 0.1% triethylamine) at a specific flow rate, demonstrating the utility of reversed-phase HPLC for separating these alkaloids. researchgate.net Another study on the simultaneous determination of six steroidal alkaloids from Veratrum dahuricum employed a gradient elution with an HPLC-ELSD and HPLC-MSn system, highlighting the complexity of separating these structurally similar compounds. researchgate.net The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation of this compound.

Table 1: Exemplary HPLC Parameters for the Analysis of Veratrum Alkaloids

| Parameter | Specification | Reference |

| Column | Shim-pack ODS-C18 (4.6 mm x 250 mm, 4 µm) | researchgate.net |

| Mobile Phase | Acetonitrile-water (50:50, v/v) containing 0.1% triethylamine | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD) | researchgate.net |

| Drift Tube Temp. | 90 °C | researchgate.net |

| Gas Flow Rate | 2.5 L/min | researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of separations. nih.govnih.govlibretexts.org It involves a stationary phase, typically silica (B1680970) gel or alumina (B75360), coated on a plate, and a mobile phase that moves up the plate by capillary action. nih.gov

In the study of Veratrum alkaloids, TLC is frequently used to monitor the fractions collected during column chromatography. boisestate.edunih.gov Specific solvent systems have been reported for the TLC analysis of these alkaloids. For example, a study on the alkaloids of Veratrum lobelianum utilized silica gel plates with solvent systems such as chloroform-ethyl acetate-methanol (4:4:3) and benzene-ethanol in different ratios. electronicsandbooks.com The visualization of the separated spots is often achieved using Dragendorff's reagent, which is specific for alkaloids. electronicsandbooks.com Preparative TLC (Prep-TLC) can also be employed for the purification of small quantities of compounds. nih.govrochester.educhemrxiv.orgresearchgate.net

Table 2: Solvent Systems for Thin-Layer Chromatography of Veratrum Alkaloids

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Reference |

| Silica Gel | Chloroform-Ethyl Acetate-Methanol (4:4:3) | Dragendorff's Reagent | electronicsandbooks.com |

| Silica Gel | Benzene-Ethanol (9:1) | Dragendorff's Reagent | electronicsandbooks.com |

| Silica Gel | Benzene-Ethanol (9:1.5) | Dragendorff's Reagent | electronicsandbooks.com |

| Silica Gel | Methanol-Chloroform (2:98 to 15:85) | Not Specified | mdpi.com |

Column Chromatography (CC)

Column Chromatography (CC) is a fundamental preparative technique used for the purification of individual compounds from a mixture. phytojournal.com It involves packing a stationary phase, most commonly silica gel or alumina, into a column and passing a mobile phase through it. phytojournal.comresearchgate.net The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The isolation of this compound and other Veratrum alkaloids heavily relies on column chromatography as a primary purification step. boisestate.edunih.gov A typical procedure involves the use of a silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. For instance, a patent for preparing high-purity veratramine and jervine (B191634) describes the use of silica gel chromatography with a petroleum ether:ethyl acetate (B1210297) system and alumina chromatography with a petroleum ether:ethyl acetate:methanol:ammonia water system. nih.gov Another study on the alkaloids of Veratrum mengtzeanum detailed the use of silica gel column chromatography with a petroleum ether-ethyl acetate gradient, followed by further purification using Sephadex LH-20 and reversed-phase C18 columns. nih.gov

Table 3: Column Chromatography Systems for the Purification of Veratrum Alkaloids

| Stationary Phase | Mobile Phase (Eluent System) | Application | Reference |

| Silica Gel | Petroleum Ether:Ethyl Acetate | Purification of Veratramine and Jervine | nih.gov |

| Alumina | Petroleum Ether:Ethyl Acetate:Methanol:Ammonia Water | Purification of Veratramine and Jervine | nih.gov |

| Reversed-Phase Silica Gel | Methanol:Water or Ethanol:Water | Purification of Veratramine and Jervine | nih.gov |

| Silica Gel | Petroleum Ether-Ethyl Acetate (Gradient) | Isolation of Alkaloids from V. mengtzeanum | nih.gov |

| Sephadex LH-20 | Methanol | Further Purification of Alkaloid Fractions | nih.gov |

| Reversed-Phase C18 | Methanol-Water (Gradient) | Further Purification of Alkaloid Fractions | nih.gov |

Other Chromatographic and Non-Chromatographic Purification Strategies for this compound

Beyond the conventional chromatographic techniques, other advanced methods can be employed for the purification of this compound and related alkaloids.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption and decomposition of samples. This technique has been successfully applied to the separation of alkaloids from Veratrum species. boisestate.edu

Supercritical Fluid Chromatography (SFC) is a "green" chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC can be a powerful tool for the separation of complex mixtures and has been applied to the analysis of various natural products, including alkaloids. researchgate.netbohrium.com

Non-chromatographic techniques can also play a role in the initial enrichment of this compound. Fractional precipitation and crystallization are classical methods that can be used to pre-purify crude extracts before subjecting them to more refined chromatographic separations. scielo.br

Structural Elucidation and Stereochemical Analysis of Veratriloside

Nuclear Magnetic Resonance (NMR) Spectroscopy in Veratriloside Characterization

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. nih.gov

One-dimensional NMR forms the foundation of structural analysis. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. mdpi.comnih.gov

For a xanthone (B1684191) glycoside like this compound, the ¹H NMR spectrum would show characteristic signals for aromatic protons on the xanthone core, protons of the sugar unit, and any methoxy (B1213986) or other substituent groups. The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon, aromatic carbons, and the carbons of the glycoside moiety. nih.govresearchgate.net While specific spectral data for this compound is not extensively published, its identity has been confirmed using these techniques. cdnsciencepub.com

To illustrate the application of 1D NMR on a related complex alkaloid, the data for Mengtzeanine A, a Veratramine-type alkaloid, is presented below.

Table 1: ¹H and ¹³C NMR Data for Mengtzeanine A (in CDCl₃)

Click to view data

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 37.1 | 1.79 (m), 1.09 (m) |

| 2 | 31.8 | 2.02 (m), 1.69 (m) |

| 3 | 71.6 | 3.54 (m) |

| 4 | 38.2 | 2.29 (m), 2.24 (m) |

| 5 | 140.6 | - |

| 6 | 121.5 | 5.34 (br s) |

| 7 | 31.6 | 1.95 (m), 1.62 (m) |

| 8 | 31.1 | 1.49 (m) |

| 9 | 50.1 | 1.70 (m) |

| 10 | 36.3 | - |

| 11 | 21.1 | 1.83 (m), 1.51 (m) |

| 12 | 72.3 | 3.90 (d, 9.9) |

| 13 | 44.7 | - |

| 14 | 47.4 | 1.59 (m) |

| 15 | 26.6 | 1.70 (m), 1.45 (m) |

| 16 | 77.9 | 4.35 (q, 6.9) |

| 17 | 62.1 | 2.11 (m) |

| 18 | 17.4 | 0.87 (s) |

| 19 | 19.3 | 1.01 (s) |

| 20 | 41.9 | 2.15 (m) |

| 21 | 15.7 | 0.98 (d, 6.9) |

| 22 | 99.2 | - |

| 23 | 31.0 | 2.89 (m), 2.76 (m) |

| 24 | 30.2 | 1.79 (m), 1.59 (m) |

| 25 | 28.5 | 1.63 (m) |

| 26 | 54.3 | 2.73 (m), 2.45 (m) |

| 27 | 19.4 | 0.85 (d, 6.5) |

| Data adapted from a study on steroidal alkaloids from Veratrum mengtzeanum. nih.gov |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle. They reveal correlations between nuclei, allowing for the definitive assignment of the structure. cdnsciencepub.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace out spin systems within the molecule, such as the sequence of protons in the sugar ring of this compound or within the rings of a steroidal alkaloid. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a cornerstone technique that shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule, for example, linking the sugar unit to the xanthone backbone in this compound or connecting the complex ring systems of a Veratrum alkaloid. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring.

For a complex molecule like a Veratrum alkaloid, HMBC correlations are instrumental in confirming the C-nor-D-homo-steroidal skeleton. For instance, HMBC correlations from methyl protons (e.g., H₃-18 and H₃-19) to various quaternary and methine carbons help to lock the ring junctions in place. researchgate.net

Computer-Assisted Structure Elucidation (CASE) utilizes software algorithms to determine chemical structures based on a set of spectroscopic data. arabjchem.org These programs take 1D and 2D NMR data (primarily HSQC and HMBC) as input and generate all possible structures that are consistent with the data. rsc.orgresearchgate.net

CASE systems are particularly valuable for highly complex molecules where manual interpretation can be challenging or prone to error. The software can generate and rank candidate structures, minimizing the risk of incorrect assignments. rsc.org While a relatively simple structure like this compound could be analyzed with CASE, the true power of these systems is demonstrated in solving the structures of intricate natural products with numerous stereocenters, such as the Veratrum alkaloids. oup.comnp-mrd.org

Mass Spectrometry (MS) and Hyphenated Techniques for this compound Structure

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is a critical first step in its identification. When coupled with chromatographic techniques, it becomes a powerful tool for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that separates compounds in a mixture before they are analyzed by the mass spectrometer. It is the method of choice for analyzing non-volatile and thermally unstable compounds like glycosides and alkaloids. nih.govnih.gov

LC-MS, particularly using electrospray ionization (ESI), is routinely used to identify and quantify xanthone glycosides like this compound in plant extracts. cdnsciencepub.com The technique is also indispensable for the analysis of toxic Veratrum alkaloids in biological and environmental samples, where high sensitivity is required to detect trace amounts. researchgate.netoup.comnih.gov High-Resolution Mass Spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its fragments.

Table 2: LC-MS Applications in the Analysis of this compound and Related Compounds

Click to view data

| Technique | Analyte Class | Application | Key Findings | Reference |

| HPLC-MS | Xanthone Glycosides | Identification in Veratrilla baillonii extract | Identified this compound I, II, III, and IV based on retention time and mass spectra. | cdnsciencepub.com |

| LC-MS/MS | Veratrum Alkaloids | Quantification in plant material | Developed a method to quantify five major Veratrum alkaloids (cevadine, jervine (B191634), protoveratrine A, etc.). | researchgate.net |

| UPLC-MS/MS | Veratrum Alkaloids | Pharmacokinetic study in rat plasma | Simultaneously quantified eight bioactive compounds, including jervine and veratramine (B1683811). | scispace.com |

| LC-Q-TOF-MS | Veratrum Alkaloids | Characterization in foraged plants and serum | Identified four toxic alkaloids (verazine, veratramine, cyclopamine (B1684311), veratridine) in poisoning cases. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like steroidal alkaloids and glycosides, a chemical derivatization step is often required to increase their volatility. scispace.com

While LC-MS is more common for the direct analysis of this compound, GC-MS can be used to analyze its aglycone (the non-sugar part, veratrilogenin) after acid hydrolysis to remove the sugar moiety. For Veratrum alkaloids, GC-MS has been employed to identify the core steroidal structures in plant extracts or biological samples, often following derivatization or hydrolysis. nih.govscispace.com The fragmentation patterns observed in the mass spectrometer provide a "fingerprint" that can be used to identify the specific alkaloid structure.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. ucdavis.edu In this process, ions of a specific mass-to-charge ratio (m/z) are selected (MS1), subjected to collision-induced dissociation (CID) to break them into smaller fragment ions, and then these fragments are analyzed (MS2). youtube.comnih.gov This method provides valuable information about the connectivity and substructures within a molecule. nih.gov

For a complex steroidal glycoside like this compound, MS/MS analysis is critical for confirming the mass of both the full molecule and its constituent parts—the aglycone (Veratramine) and the sugar moiety. The fragmentation process typically follows predictable pathways. A primary and highly characteristic fragmentation event is the cleavage of the glycosidic bond linking the sugar unit to the aglycone. This cleavage results in two major fragment ions: one corresponding to the protonated aglycone and another corresponding to the sugar unit, often with associated neutral losses like water (H₂O).

Further fragmentation of the steroidal aglycone can reveal details about its ring structure and substituent groups. The predictable fragmentation patterns of these compounds can be used to create systematic pathways that serve as a predictive tool for identifying related compounds in complex mixtures. nih.gov

Below is a representative table of expected major fragments for this compound based on its known structure.

Interactive Table: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| 574.37 [M+H]⁺ | 412.32 | 162.05 | [Aglycone + H]⁺ (Veratramine) |

| 574.37 [M+H]⁺ | 163.06 | 411.31 | [Sugar + H]⁺ (Glucose) |

| 412.32 [Aglycone + H]⁺ | 394.31 | 18.01 | [Aglycone + H - H₂O]⁺ |

| 412.32 [Aglycone + H]⁺ | 114.09 | 298.23 | Fragment from C/D ring cleavage of Veratramine |

Ion Mobility Spectrometry (IMS-MS/MS)

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) adds another dimension of separation to the analysis of complex molecules. wikipedia.org This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.govyoutube.com Ions are guided through a drift tube filled with a buffer gas under the influence of an electric field; larger, bulkier ions experience more collisions and travel slower than compact, streamlined ions. nih.gov

The key advantage of IMS-MS for a molecule like this compound is its ability to:

Separate Isomers: Distinguish between isomers (compounds with the same mass but different structures) that cannot be resolved by mass spectrometry alone. wikipedia.org

Enhance Signal-to-Noise: Reduce chemical noise by separating analyte ions from background ions, leading to cleaner spectra and more confident identification. wikipedia.org

Provide Structural Information: The measured drift time can be used to calculate a Collision Cross-Section (CCS), which is a physical property of the ion related to its 3D shape. youtube.com This CCS value serves as an additional identifier, independent of retention time, which can increase confidence in compound annotation. copernicus.org

When combined with MS/MS, the IMS-MS/MS workflow allows for the selection of an ion with a specific m/z and drift time, ensuring that the subsequent fragmentation data originates from a single, conformationally-defined species.

Ancillary Spectroscopic Methods for Structural Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. youtube.com It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded as peaks in an IR spectrum. youtube.com

For this compound, IR spectroscopy can confirm the presence of key functional groups derived from its steroidal and glycosidic components. The complex fingerprint region of the spectrum is unique to the molecule and can be used for identification by comparison with a reference standard.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl groups) | Stretching | 3500 - 3200 (Broad) |

| N-H (secondary amine) | Stretching | 3400 - 3300 |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=C (alkene) | Stretching | 1680 - 1640 |

| C-O (alcohols, ethers) | Stretching | 1260 - 1000 |

| C-N (amine) | Stretching | 1250 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com The absorption of light energy promotes electrons from a ground state to a higher energy state. bioglobax.com This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that contain conjugated systems (alternating single and double bonds) or other electron systems capable of absorbing light. mat-cs.com

The UV-Vis spectrum of this compound is primarily determined by the chromophores present in its aglycone, Veratramine. The steroidal backbone contains double bonds which are expected to produce characteristic absorption maxima (λmax) in the UV region. While UV-Vis spectra are generally broad and less specific than NMR or MS, they are valuable for quantitative analysis and as a supplementary method for identification. bioglobax.comresearchgate.net

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Chromophore System | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Conjugated C=C bonds in steroidal rings | π → π* | ~230 - 280 |

Computational Approaches to this compound Structural Elucidation

Computational chemistry provides powerful tools that complement experimental data for structural elucidation. researchgate.netresearchgate.net These methods can be used to predict spectra, calculate stable molecular conformations, and rationalize experimental findings, such as fragmentation patterns in mass spectrometry. nih.gov

Universal Fragmentation Model (UFM) for MS Data Interpretation

The Universal Fragmentation Model (UFM) is a recently developed computational approach designed to predict the fragmentation pathways of general molecules in tandem mass spectrometry. chemrxiv.orgresearchgate.net Based on the principles of gas-phase ion chemistry, the UFM can predict high-quality fragmentation pathways, including the structures and energetics of the fragments, even for reactions that involve complex rearrangements. chemrxiv.org

Given the complexity of steroidal glycosides, interpreting their MS/MS spectra can be challenging. The UFM offers a systematic way to:

Predict Fragmentation: Generate a theoretical fragmentation spectrum from a given molecular structure.

Interpret Spectra: Explain the formation of observed fragment ions, including those formed through non-intuitive rearrangement pathways. chemrxiv.org

Verify Structures: Compare the predicted fragmentation pattern with the experimental MS/MS spectrum to confirm or reject a proposed structure.

As a new and powerful tool, the UFM has the potential to significantly aid in the structural confirmation of this compound and the identification of its metabolites or related unknown compounds in complex biological samples. chemrxiv.org

Machine Learning-Based Methodologies in Structure Elucidation

The field of natural product chemistry is increasingly leveraging the power of machine learning (ML) to accelerate and improve the accuracy of structure elucidation. nih.gov While there is no specific published research detailing the application of machine learning to the structural analysis of this compound itself, the methodologies are broadly applicable to complex natural products of its class.

Machine learning algorithms can be trained on vast datasets of known compounds and their corresponding spectroscopic data. frontiersin.org These trained models can then be used to predict spectroscopic properties (like NMR chemical shifts) for hypothetical structures or to assist in the interpretation of experimental data for a newly isolated compound.

One of the significant challenges in structure elucidation is the time-consuming and expert-driven process of analyzing complex NMR spectra. frontiersin.org Machine learning tools, such as those integrated into platforms like DP4-AI, can automate parts of this process. frontiersin.org These tools can take raw or assigned NMR data as input, compare it against calculated data for a set of candidate structures, and provide a probability score for the most likely correct structure. frontiersin.org This approach significantly reduces the potential for human error and can rapidly narrow down the possibilities from a vast chemical space.

Furthermore, machine learning models are being developed to predict molecular connectivity directly from 1D NMR spectra, a task that has traditionally been extremely challenging due to the complexity and potential for overlapping signals. rsc.org By training on extensive libraries of spectra and their corresponding structures, these models can learn to identify key structural fragments and assemble them into a complete molecular structure. rsc.org

In the context of a molecule like this compound, a xanthone glycoside, machine learning could be employed in several ways:

Prediction of NMR Spectra: For a proposed structure of this compound, ML models could predict its ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with the experimental data to validate the proposed structure.

Automated Structure Verification: If several isomeric structures are possible for this compound, machine learning tools could analyze the experimental NMR data and rank the candidate structures based on their likelihood of being correct.

Dereplication: In the initial stages of natural product discovery, ML algorithms can rapidly compare the spectroscopic data of an unknown compound against large databases to see if it matches a known compound like this compound, a process known as dereplication.

The integration of machine learning into the workflow of structural elucidation promises to make the process more efficient, accurate, and automated, which will undoubtedly aid in the characterization of both new and existing natural products.

Biosynthetic Pathways and Metabolic Engineering of Veratriloside

Elucidation of Precursor Compounds and Initial Biosynthetic Steps (e.g., Phenylpropanoid Pathway, Benzoic Acid, Salicylic (B10762653) Acid)

The journey to synthesizing the veratriloside aglycone, a xanthone (B1684191), begins with precursors from primary metabolism that feed into the shikimate and phenylpropanoid pathways. Xanthone biosynthesis in plants is generally understood to originate from the shikimate pathway, which connects carbohydrate metabolism to the production of aromatic compounds. frontiersin.org This pathway provides the essential aromatic amino acid L-phenylalanine. frontiersin.orgnih.gov

The biosynthesis of the xanthone core can proceed through two main routes: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. frontiersin.orgmdpi.com In the more extensively studied phenylalanine-dependent pathway, L-phenylalanine is the initial precursor. nih.gov The first committed step is the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov This step represents a critical branch point, directing carbon flow from primary metabolism into the vast array of phenylpropanoid secondary metabolites. nih.govfrontiersin.org

Following the formation of trans-cinnamic acid, a series of reactions lead to the production of benzoic acid. nih.govrsc.orgrsc.org In cell cultures of Hypericum androsaemum, a known producer of xanthones, it has been demonstrated that benzoic acid is derived from cinnamic acid via a CoA-dependent, non-β-oxidative pathway. nih.gov This involves the action of cinnamate:CoA ligase, cinnamoyl-CoA hydratase/lyase, and benzaldehyde (B42025) dehydrogenase to ultimately yield benzoic acid. nih.gov This benzoic acid molecule serves as a key building block for one of the aromatic rings of the xanthone structure.

While salicylic acid (2-hydroxybenzoic acid) is also a product of the phenylpropanoid pathway and a significant signaling molecule in plants, particularly in defense responses, its direct role as a precursor in the mainstream xanthone biosynthetic pathway is less established compared to benzoic acid. nih.govencyclopedia.pubnih.govnumberanalytics.com However, given the structural similarities and the interconnectedness of phenolic acid biosynthesis, its involvement or regulatory role cannot be entirely ruled out in specific plant species. The core of xanthone biosynthesis relies on the condensation of a benzoic acid derivative with acetate (B1210297) units, highlighting the convergence of the phenylpropanoid and polyketide pathways. mdpi.commdpi.com

Identification and Characterization of Key Enzymes Involved in Xanthone and Glycoside Formation (e.g., Guaiacol (B22219) O-methyltransferase, Benzophenone (B1666685) Synthase)

The assembly of the xanthone scaffold and its subsequent modification into this compound is orchestrated by a series of specific enzymes. A pivotal enzyme in this process is benzophenone synthase (BPS) , a type III polyketide synthase. nih.govnih.gov BPS catalyzes the condensation of benzoyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway) to form 2,4,6-trihydroxybenzophenone. nih.govresearchgate.net This reaction is a crucial step that establishes the benzophenone intermediate, which is the immediate precursor to the xanthone core. nih.govresearchgate.net The crystal structures of BPS from several plant species, including Garcinia mangostana, have been elucidated, providing insights into its substrate specificity and catalytic mechanism. nih.govresearchgate.net

The subsequent step involves the cyclization of the benzophenone intermediate to form the characteristic tricyclic xanthone ring system. This is achieved through regioselective oxidative coupling, a reaction catalyzed by a cytochrome P450 monooxygenase. researchgate.net This enzymatic step is critical in determining the final structure of the xanthone core.

Once the basic xanthone skeleton is formed, further modifications such as hydroxylation, methylation, and glycosylation occur to yield the diverse array of naturally occurring xanthones, including the aglycone of this compound. O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups on the xanthone ring. While the specific OMT for this compound has not been characterized, enzymes like guaiacol O-methyltransferase, which acts on phenolic compounds, exemplify the type of enzyme that would be involved in such a modification. nih.gov

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the xanthone aglycone. This reaction is catalyzed by glycosyltransferases (GTs) , which transfer a sugar residue, typically from a UDP-sugar donor, to the aglycone. frontiersin.org The specific GT responsible for the glycosylation of the this compound aglycone remains to be identified, but it is a critical enzyme that imparts greater water solubility and stability to the molecule. The characterization of norathyriol (B23591) 6-O-glucosyltransferase, involved in the glucosylation of another xanthone, provides a model for the type of enzyme that would catalyze this final step in this compound biosynthesis. frontiersin.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, as with other secondary metabolites, is tightly regulated at the genetic and molecular level. This regulation primarily occurs at the level of gene transcription, where the expression of biosynthetic genes is controlled by various transcription factors. researchgate.netnih.gov The phenylpropanoid pathway, which provides the precursors for xanthone biosynthesis, is known to be regulated by several families of transcription factors, including MYB, bHLH, and WRKY. nih.govresearchgate.netresearchgate.net

MYB transcription factors are a large family of proteins that play a central role in regulating the expression of genes encoding enzymes of the phenylpropanoid pathway, such as PAL and chalcone (B49325) synthase. nih.govoup.com These transcription factors can act as activators or repressors of gene expression, thereby controlling the metabolic flux towards specific downstream pathways, including flavonoid and xanthone biosynthesis. nih.govoup.com The expression of these regulatory genes is, in turn, responsive to various developmental cues and environmental stimuli, such as pathogen attack and light. frontiersin.org

The coordinated expression of the genes involved in this compound biosynthesis is likely controlled by a network of interacting transcription factors. For instance, the expression of BPS, a key enzyme in xanthone formation, has been shown to be induced prior to xanthone accumulation, suggesting a transcriptional control mechanism. frontiersin.orgnih.gov The identification and characterization of the specific transcription factors that bind to the promoter regions of this compound biosynthetic genes are essential for understanding the complete regulatory network.

Furthermore, post-transcriptional and post-translational modifications of biosynthetic enzymes and regulatory proteins can also play a role in modulating the pathway's activity. The localization of biosynthetic enzymes in specific cellular compartments, such as the endoplasmic reticulum and peroxisomes, also contributes to the regulation of metabolic channeling. mdpi.comfrontiersin.org

In Vitro Plant Tissue Culture and Elicitation Strategies for Enhanced this compound Production

The production of this compound through traditional agricultural methods can be limited by factors such as long growth cycles, low yields, and susceptibility to environmental conditions. In vitro plant tissue culture techniques offer a promising alternative for the controlled and sustainable production of this valuable compound. nih.govresearchgate.net Plant cell, tissue, and organ cultures can be established and maintained in a sterile and controlled environment, allowing for the year-round production of secondary metabolites, independent of geographical and climatic constraints. nih.gov

Different in vitro culture systems, such as callus cultures, cell suspension cultures, and hairy root cultures, have been successfully employed for the production of various xanthones. mdpi.comnih.gov These systems provide a platform for optimizing culture conditions, including nutrient media composition, plant growth regulators, and physical parameters like light and temperature, to enhance biomass accumulation and secondary metabolite production. researchgate.net

Elicitation is a key strategy used to boost the production of secondary metabolites in plant tissue cultures. researchgate.net Elicitors are molecules that can trigger defense responses in plants, leading to the upregulation of biosynthetic pathways for protective compounds like xanthones. nih.govresearchgate.net Various elicitors, both biotic (e.g., fungal extracts, chitosan) and abiotic (e.g., heavy metals, salicylic acid, methyl jasmonate), have been shown to enhance the accumulation of xanthones in different plant culture systems. nih.govnih.govresearchgate.net For example, methyl jasmonate treatment has been found to induce the accumulation of xanthones in Hypericum androsaemum cell cultures, preceded by increases in the activities of benzoic acid and xanthone biosynthetic enzymes. nih.gov The application of salicylic acid has also been reported to be an effective elicitor for the production of various secondary metabolites, including phenolic compounds. researchgate.net A three-step culture system for Hypericum perforatum roots, which included treatment with chitosan (B1678972) as an elicitor, resulted in a significant increase in xanthone production. nih.gov

Potential for Microbial Transformation and Biotechnological Production of this compound and its Derivatives

In addition to plant-based systems, microbial platforms offer a promising avenue for the production of this compound and its derivatives. Microbial transformation , also known as biotransformation, utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate molecule. researchgate.net This technology can be employed to generate novel derivatives of this compound with potentially enhanced biological activities or to perform specific steps in the biosynthetic pathway that are difficult to achieve through chemical synthesis. Fungi, in particular, are known to produce a wide array of xanthones and possess the enzymatic machinery to modify these compounds. mdpi.comresearchgate.netnih.gov

The heterologous expression of plant biosynthetic genes in microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, is a powerful metabolic engineering strategy for the production of plant-derived natural products. ijsrtjournal.commdpi.com By introducing the genes encoding the key enzymes of the this compound biosynthetic pathway into a microbial chassis, it is possible to engineer a "microbial factory" for the de novo synthesis of the compound from simple sugars. This approach allows for rapid and scalable production in fermenters, overcoming the limitations of plant-based production systems.

While the complete biosynthetic pathway of this compound has not yet been fully elucidated and reconstituted in a microbial host, the successful microbial production of other complex plant secondary metabolites demonstrates the feasibility of this approach. The identification and characterization of all the necessary biosynthetic genes, from the initial precursor pathways to the final glycosylation step, are critical prerequisites for the successful implementation of this technology for this compound production. Furthermore, microbial systems can be used for the production of xanthan gum, a polysaccharide with various industrial applications, which showcases the versatility of microbial fermentation in producing complex biomolecules. ijsrtjournal.commdpi.com

Molecular and Cellular Mechanisms of Veratriloside S Pharmacological Activity

In Vitro Studies on Isolated Cellular Systems

In vitro studies employing various cell lines and primary cell cultures have been instrumental in elucidating the direct effects of Veratriloside at the cellular level. These investigations provide insights into the compound's interactions with key signaling pathways involved in various physiological and pathological processes.

Modulation of Oxidative Stress Response Pathways

Research indicates that this compound, particularly as a component of Veratrilla baillonii extract, can influence oxidative stress response pathways in cellular models. Studies in LO2 hepatocytes, an in vitro model for non-alcoholic fatty liver disease (NAFLD), have shown that a water extract of V. baillonii (WVBF) can alleviate inflammatory response and lipid accumulation by inhibiting oxidative stress. researchgate.netnih.gov This effect is associated with the regulation of genes and proteins involved in oxidative stress. For instance, WVBF administration significantly up-regulated the mRNA and protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the antioxidant defense system, which were down-regulated in the NAFLD model. nih.gov The activation of pathways such as MAPK and PI3K/AKT can increase Nrf2 expression, thereby activating antioxidant systems in response to oxidative stress. nih.gov NF-κB is another pathway regulating cellular redox status. nih.gov

Regulation of Inflammatory Signaling Cascades

This compound, as part of Veratrilla baillonii extract, has demonstrated the ability to regulate inflammatory signaling cascades in vitro. In the context of the NAFLD cell model using LO2 hepatocytes, WVBF was found to alleviate the inflammatory response. researchgate.netnih.gov This involved the down-regulation of mRNA and protein levels of inflammatory markers such as Nuclear factor kappa B (NF-κB) and Tumor necrosis factor-alpha (TNF-α), which were significantly up-regulated in the FFA-induced NAFLD model. nih.gov Network analysis has identified TNF, MAPK8, mTOR, and NF-ĸB as key nodes playing important roles in this process. researchgate.netnih.gov These findings suggest that the anti-inflammatory effects observed are mediated through the modulation of these critical signaling molecules and pathways.

Effects on Lipid Metabolism and Associated Signaling Pathways (e.g., PPARα/SREBP-1c pathway)

In vitro studies have highlighted the impact of this compound-containing extracts on lipid metabolism, particularly through the modulation of pathways like PPARα/SREBP-1c. Investigations in LO2 hepatocytes treated with free fatty acids (FFA) to induce a NAFLD model showed that WVBF significantly decreased the mRNA and protein levels of genes and proteins related to lipid synthesis, including Sterol regulatory element-binding protein-1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN). researchgate.netnih.gov Concurrently, the expression of Peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation, was significantly increased with WVBF administration. researchgate.netnih.gov This suggests that V. baillonii extract, containing compounds like this compound, may regulate hepatic lipid metabolism by attenuating factors through the PPARα/SREBP-1c signaling pathway. researchgate.netnih.gov SREBP-1c is a key transcription factor for the regulation of lipogenic enzyme genes like FASN in hepatocytes. researchgate.net PPARα agonists are known to lower plasma lipid levels and decrease lipid accumulation in the liver. psu.edu

Table 1: Effects of WVBF on Lipid Metabolism Markers in FFA-induced LO2 Cells

| Marker | FFA Treatment | WVBF Treatment | Significance (vs. FFA) |

| SREBP-1c | Increased | Decreased | Significant nih.gov |

| FASN | Increased | Decreased | Significant nih.gov |

| ACC | Increased | Decreased | Significant nih.gov |

| PPARα | Decreased | Increased | Significant nih.gov |

| Triglyceride Content | Increased | Decreased | Significant bvsalud.org |

Impact on Insulin (B600854) Signaling Pathways (e.g., IRS1/PI3K/AKT/GLUT4, AMPK pathways)

Studies investigating the effects of Veratrilla baillonii extract on insulin signaling pathways in vitro have shown promising results. Research using HL1C hepatoma cells demonstrated that an ethanol (B145695) extract of V. baillonii (VBFE) induced the phosphorylation of Akt (Protein Kinase B) at Ser473 in a time- and dose-dependent manner. scholaris.ca Akt phosphorylation is a key event in the insulin signaling cascade downstream of IRS1 and PI3K, leading to glucose transporter (GLUT4) translocation and glucose uptake. mdpi.commdpi.com While this compound fractions I to IV did not show a direct effect on Pck1 gene expression (a target regulated by insulin signaling), other components like gentiopicroside (B1671439) and sweroside (B190387) from VBFE were shown to induce Akt phosphorylation. scholaris.ca Although the direct effect of isolated this compound on the IRS1/PI3K/AKT/GLUT4 pathway is not explicitly detailed in the provided snippets, the implication from the V. baillonii extract studies is that compounds within it, potentially including this compound, contribute to modulating this pathway. The AMPK pathway is also involved in glucose uptake and can be activated by various beneficial plants. unsri.ac.id

In Vivo Preclinical Research in Animal Models

Preclinical research utilizing animal models has been instrumental in investigating the potential pharmacological activities of Veratrilla baillonii extracts, which contain veratrilosides, and to a lesser extent, isolated veratrilosides themselves. These studies have explored efficacy in disease models, protective effects on organs, and the underlying molecular mechanisms in integrated biological systems.

Efficacy Assessments in Relevant Disease Models (e.g., Diabetes Models)

Studies in type 2 diabetic animal models, such as db/db mice and high-sugar/high-fat diet with streptozotocin-induced diabetic rats, have been used to evaluate the anti-diabetic efficacy of water extracts of Veratrilla baillonii (WVBF). Treatment with WVBF demonstrated notable hypoglycemic action and improved insulin resistance in db/db diabetic mice. sigmaaldrich.comkarger.com Biochemical and histopathological examinations in diabetic rats treated with WVBF showed improvements in hyperglycemia and insulin resistance. nih.govuni.lu WVBF treatment also recovered insulin sensitivity in db/db diabetic mice. karger.com These findings suggest that components within WVBF, including veratrilosides, contribute to ameliorating key aspects of diabetes pathology in vivo.

Hepatic and Renal Protective Effects and Underlying Molecular Events

In addition to anti-diabetic effects, in vivo studies have indicated protective effects of Veratrilla baillonii extracts on vital organs, particularly the liver and kidneys, in the context of diabetes and induced toxicity. WVBF treatment was shown to reduce the pathological damages of the liver and kidney in db/db diabetic mice. sigmaaldrich.comnih.gov This protective action was associated with decreased inflammatory cytokines, such as IL-6 and TNF-α, and reduced oxidative damages. nih.gov Further investigation into the mechanisms revealed that WVBF treatment reduced elevated levels of liver function indicators (ALT, AST, γ-GT, TBIL) and enhanced albumin levels, indicating hepatic protection in db/db mice. sigmaaldrich.com An anti-oxidant stress action was also observed, with increased levels of superoxide (B77818) dismutase (SOD) and GSH-Px and a decrease in malondialdehyde (MDA) levels. sigmaaldrich.com Histological examination of livers from db/db mice treated with WVBF showed mitigation of steatosis, inflammation, hepatocellular ballooning, and glycogen (B147801) accumulation. sigmaaldrich.com Renal histological alterations were also reduced by WVBF treatment in db/db mice. sigmaaldrich.com In a separate model of aconitine-induced toxicity in rats, the water extract of V. baillonii was observed to attenuate pathological changes in the liver and kidney. sci-hub.sechem960.com While these studies highlight the protective effects of the extract containing veratrilosides, the specific contribution of isolated veratrilosides to these effects in vivo requires further direct investigation.

Characterization of Molecular Targets in Integrated Organ Systems

Research into the molecular mechanisms underlying the in vivo effects of Veratrilla baillonii extracts has identified several key signaling pathways. The IRS-1/PI3K/AKT signal pathway has been shown to be involved in the anti-diabetic and hepatic protection activities of WVBF in db/db diabetic mice. sigmaaldrich.comnih.gov WVBF treatment modulated the signal transductions of the IRS1/PI3K/AKT/GLUT4 and AMPK pathways. nih.gov Liver transcriptome analysis in diabetic rats treated with WVBF displayed suppression of gene expressions involved in insulin resistance. nih.gov Functional experiments suggested that the reduced pathological damages of the liver and pancreas might be regulated by genes including Foxo1, Sirt1, G6pc, c-Met, Irs1, Akt1, and Pik3r1. nih.gov Network pharmacology analysis, often used in conjunction with in vivo studies, suggested that the active components of V. baillonii target proteins closely related to lipid metabolism disorder, with the liver identified as a core target site. openrepository.com Key target genes such as TNF, MAPK8, mTOR, NF-ĸB, and PPARα were found to be mainly distributed in pathways related to lipid metabolism and inflammation. openrepository.com While these studies elucidate the mechanisms of the extract, the specific molecular targets directly modulated by isolated veratrilosides in vivo are less characterized in the provided search results. One in vitro study noted that this compound fractions did not show effects on Pck1 gene expression or phosphorylation of Akt and Erk1/2, unlike other compounds in the extract researchgate.net.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Veratriloside

Identification of Pharmacophoric Features Governing Veratriloside's Biological Activity

A pharmacophore is an abstract representation of the essential steric and electronic features a molecule must possess to ensure optimal interactions with a specific biological target, thereby triggering or blocking its response. appconnect.in For the xanthone (B1684191) class, to which this compound belongs, pharmacophore modeling studies have been conducted to identify these crucial features.

One such study on xanthone derivatives as monoamine oxidase-A (MAO-A) inhibitors identified a five-point pharmacophore as being significant for activity. appconnect.in The key features identified were:

Three Hydrogen Bond Acceptor (A) sites: These are typically oxygen or nitrogen atoms that can accept a hydrogen bond from the receptor, anchoring the molecule in the binding pocket. In this compound, the oxygen atoms of the xanthone's carbonyl group, methoxy (B1213986) groups, and the glycosidic linkage are potential hydrogen bond acceptors.

Two Aromatic Ring (R) features: The planar, fused ring system of the xanthone core provides a scaffold for hydrophobic and π-π stacking interactions with aromatic amino acid residues in the receptor site. appconnect.in

A representative pharmacophore model for a xanthone derivative is detailed in the table below, highlighting the critical features for biological interaction.

Table 1: Pharmacophoric Features of Xanthone Derivatives

| Pharmacophore Feature | Description | Potential Contribution in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. Crucial for ligand-receptor binding affinity. | Oxygen atoms in the carbonyl (C=O) group, methoxy (-OCH3) groups, and the glycosidic linkage. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. Important for hydrophobic and π-π stacking interactions. | The tricyclic dibenzo-γ-pyrone core structure. |

Data derived from a pharmacophore modeling study on xanthone derivatives as MAO-A inhibitors. appconnect.in

These features collectively define the spatial arrangement of functionalities necessary for a xanthone derivative to effectively bind its target. The specific biological activity of this compound would be governed by how well its structural elements map onto the pharmacophore of its corresponding biological target.

Influence of Glycosylation Patterns on Activity and Molecular Interactions

This compound is a xanthone O-glycoside, meaning a sugar moiety is attached to the xanthone core via an oxygen atom. Glycosylation is a common modification in natural products that can profoundly impact a molecule's pharmacological profile. nih.gov The addition of a sugar unit can alter physical properties like solubility and also influence biological activity. nih.govnih.gov

The influence of glycosylation can be summarized as follows:

Enhanced Solubility and Bioavailability: The hydrophilic nature of the sugar moiety generally increases the water solubility of the parent xanthone (aglycone), which can improve its absorption and distribution in biological systems. nih.gov

Modulation of Biological Activity: The glycosyl group can directly participate in binding to a receptor, forming additional hydrogen bonds and increasing affinity. Alternatively, it can act as a carrier, guiding the molecule to a specific target. Studies on various glycosides have shown that the presence, position, and type of sugar can significantly enhance or alter the biological activity of the aglycone. nih.govnih.govnih.gov For instance, in some flavonoid glycosides, the sugar portion is crucial for transport across cell membranes.

Site of Attachment: The position of the glycosidic linkage on the xanthone core is critical. For xanthone C-glucosides, where the sugar is linked by a carbon-carbon bond, attachment at the C-2 position has been noted to often boost activity. nih.gov For O-glucosides like this compound, the specific hydroxyl group to which the sugar is attached determines its orientation and potential interactions within a binding site.

Effects of Xanthone Core Structural Modifications on Biological Efficacy

The biological activity of xanthone derivatives is highly dependent on the substitution pattern of the tricyclic core. nih.gov SAR studies on a wide range of natural and synthetic xanthones have revealed that the type, number, and position of substituent groups play a defining role in their efficacy. researchgate.netnih.gov

Key structural modifications and their general effects include:

Hydroxylation (-OH groups): The presence and placement of hydroxyl groups are critical for activity, often acting as key hydrogen bond donors or acceptors in receptor interactions.

Prenylation: The addition of prenyl groups (isoprenoid chains) often enhances lipophilicity, which can improve membrane permeability and lead to increased cytotoxic or antimicrobial activity. researchgate.netmdpi.com SAR studies of xanthones from Mesua species revealed that diprenyl and prenylated pyrano substituent groups were significant contributors to cytotoxicity. researchgate.net

Methoxylation (-OCH3 groups): The conversion of hydroxyl groups to methoxy groups alters the electronic and steric properties of the molecule. This can affect binding affinity by removing a hydrogen bond donor site while potentially increasing metabolic stability.

Other Fused Rings: The formation of additional pyran or furan (B31954) rings fused to the xanthone skeleton, as seen in compounds like mesuaferrin C, can diminish or enhance activity depending on the specific biological target. researchgate.net

Table 2: General SAR Findings for Xanthone Core Modifications

| Modification | General Effect on Biological Activity | Reference Example |

|---|---|---|

| Prenylation | Often increases cytotoxicity and antimicrobial activity. | Mesuaferrin A and Macluraxanthone showed strong cytotoxicity against multiple cancer cell lines. researchgate.net |

| Hydroxylation | Crucial for receptor binding; position and number of -OH groups are key. | 1,5-Dihydroxyxanthone showed no inhibition, indicating specific hydroxylation patterns are needed for activity. researchgate.net |

| Fused Pyrano Ring | Can increase or decrease activity depending on the target. | 6-Deoxyjacareubin showed variable activity against different cell lines. researchgate.net |

These findings are based on general SAR studies of various xanthone derivatives and provide a framework for understanding how modifications to this compound's core could impact its efficacy.

Computational Approaches to SAR/QSAR Analysis of this compound Derivatives

Computational methods are indispensable tools for modern drug discovery, providing insights into the relationship between molecular structure and biological function. nih.gov For this compound, while specific studies are sparse, the application of these techniques to the broader xanthone class provides a clear blueprint for how such analyses would be performed.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. ijpsonline.com The process involves aligning the molecules and placing them in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These values are then used to build a statistical model that can predict the activity of new compounds. nih.gov

A CoMFA study on 14 xanthone derivatives as xanthine (B1682287) oxidase inhibitors produced a statistically significant model. nih.govresearchgate.net The results of such an analysis are typically presented with statistical parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient). A q² value above 0.5 is generally considered indicative of a predictive model.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net This provides a more detailed picture of the physicochemical properties required for activity. CoMSIA maps are often easier to interpret than CoMFA maps because they highlight favorable or unfavorable regions directly on the ligand structure. mdpi.com

In the same study on xanthone inhibitors, a CoMSIA model was developed that also showed good predictive power. nih.govresearchgate.net The analysis of CoMFA and CoMSIA contour maps provides graphical insights, showing where bulky groups, positive/negative charges, or hydrophobic/hydrophilic moieties would enhance or decrease biological activity, thus guiding the design of more potent derivatives.

Table 3: Representative Statistical Results from a 3D-QSAR Study on Xanthone Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.613 | 0.997 | Steric and Electrostatic |

| CoMSIA | 0.608 | 0.997 | Steric, Electrostatic, and Hydrophobic |

Data from a 3D-QSAR study on xanthone derivatives as xanthine oxidase inhibitors. nih.govresearchgate.net These values demonstrate the robustness of the models developed.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.gov This method helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide a dynamic view of the interaction, assessing the stability of the docked pose and revealing conformational changes in both the ligand and the protein upon binding. mdpi.com This combination of docking and MD simulation is a powerful approach to validate binding hypotheses and refine the understanding of a drug's mechanism of action at the molecular level. nih.gov For this compound, these methods could be used to predict its binding affinity and interaction patterns with potential protein targets, providing a structural basis for its observed biological activities.

Synthetic Strategies for Veratriloside and Its Analogs

Total Synthesis Approaches to Complex Natural Glycosides

The total synthesis of complex natural glycosides is a formidable task that serves to confirm the structure of the natural product and provides a route for the preparation of analogs for biological studies. A key challenge in the synthesis of glycosides is the stereocontrolled formation of the glycosidic bond that links the sugar moiety to the aglycone.

While a specific total synthesis of Veratriloside has not been detailed in readily available literature, general strategies employed for other complex steroidal glycosides provide a roadmap. These syntheses typically involve two main phases: the construction of the complex aglycone and the subsequent glycosylation. The synthesis of the steroidal core often relies on building blocks from the chiral pool or the application of powerful asymmetric reactions to set the multiple stereocenters.

A notable example within the broader class of Veratrum alkaloids is the synthesis of verarine. This synthesis began with hecogenin acetate (B1210297), a readily available steroid, which was degraded to an optically active intermediate, 3β-acetoxy-5α-etiojerv-12-en-17-one. ubc.ca This intermediate was then coupled with a substituted 2-ethylpyridine derivative to construct the characteristic carbon skeleton of verarine. ubc.ca Although verarine is not a glycoside, this approach to building the complex steroidal framework highlights the multi-step sequences and strategic bond formations necessary to access the aglycones of this family. The final step in a hypothetical this compound synthesis would be the stereoselective installation of the glucose moiety onto the C3 hydroxyl group of the this compound aglycone, a step that requires careful selection of glycosyl donors and reaction conditions to ensure the correct β-linkage.

Table 1: General Steps in a Hypothetical Total Synthesis of a Steroidal Glycoside

| Phase | Key Objective | Common Methodologies |

|---|---|---|

| Aglycone Synthesis | Construction of the steroidal core with correct stereochemistry. | - Use of chiral pool starting materials (e.g., steroids, terpenes).- Asymmetric catalysis (e.g., Sharpless epoxidation, Diels-Alder reactions).- Multi-step functional group transformations and ring formations. |

| Glycosylation | Stereoselective formation of the glycosidic bond. | - Use of activated glycosyl donors (e.g., trichloroacetimidates, thioglycosides).- Promotion with Lewis acids or other activators.- Careful choice of protecting groups on both the sugar and aglycone. |

| Final Deprotection | Removal of protecting groups to yield the natural product. | - Acidic or basic hydrolysis.- Hydrogenolysis. |

Semisynthesis and Derivatization Strategies for this compound Analogs

Semisynthesis, which starts from a readily available natural product or a late-stage synthetic intermediate, is a practical approach for producing analogs. This strategy avoids the lengthy process of total synthesis and allows for the targeted modification of specific functional groups. For a compound like this compound, its natural isolates could serve as the starting material for derivatization.

Chemical modifications could target several positions on the this compound molecule:

The Aglycone: Hydroxyl groups or other functionalities on the steroidal skeleton could be acylated, alkylated, or oxidized to explore the structure-activity relationship (SAR) of the aglycone portion.

The Sugar Moiety: The hydroxyl groups on the glucose unit could be selectively protected and modified. For example, acylation or the introduction of different functional groups could probe the importance of the sugar's hydroxylation pattern for biological activity.

This approach allows for the creation of a library of analogs, which can be invaluable for identifying the pharmacophore of the molecule and for developing derivatives with improved properties.

Diverted Total Synthesis as a Strategy for Analog Development

Diverted total synthesis (DTS) is a powerful strategy that combines the rigor of total synthesis with the practical goal of analog creation. wikipedia.org In DTS, a synthetic route is designed not only to reach the final natural product but also to allow for the "diversion" of advanced intermediates into the synthesis of a variety of analogs. wikipedia.orgnih.gov This is achieved by creating a convergent synthesis plan where key fragments of the molecule are prepared separately and then combined.

For this compound, a DTS approach would involve the synthesis of the aglycone (or a precursor) and a modified sugar donor. By creating a range of different aglycone precursors and various sugar derivatives, these building blocks could be combined in different ways to generate a focused library of this compound analogs. This strategy is particularly efficient because a single, optimized synthetic route to a key intermediate can provide access to numerous related compounds. researchgate.net The power of DTS lies in its ability to systematically explore the chemical space around a natural product, providing deep insights into its SAR. nih.gov

Chemoenzymatic Synthesis of Specific Glycosidic Linkages in this compound

The formation of glycosidic bonds with high stereoselectivity is a persistent challenge in chemical synthesis. Chemoenzymatic synthesis offers a compelling alternative by using enzymes, nature's catalysts, to perform specific transformations. rsc.orgmdpi.com This approach combines the flexibility of chemical synthesis for creating precursors with the unparalleled selectivity of enzymes for specific reactions, such as glycosylation. rsc.org

For this compound, the key enzymatic step would be the transfer of a glucose unit to the C3-hydroxyl group of the aglycone to form the β-glycosidic linkage. This could be accomplished using a glycosyltransferase, an enzyme that naturally catalyzes the formation of such bonds. The process would typically involve:

Chemical Synthesis of the Aglycone: The this compound aglycone would be synthesized using traditional organic chemistry methods.

Preparation of an Activated Sugar Donor: A sugar nucleotide, such as UDP-glucose, would be required as the donor substrate for the glycosyltransferase.

Enzymatic Glycosylation: The aglycone and the activated sugar donor would be incubated with a suitable glycosyltransferase, which would catalyze the stereospecific formation of the desired β-glycosidic bond.

Recent advancements have highlighted the utility of enzymatic modifications of steroid scaffolds, demonstrating the potential for this approach. rsc.org While specific application to this compound is not yet reported, the success in chemoenzymatically synthesizing other complex glycosides suggests this is a highly promising strategy for future efforts. mdpi.com The high selectivity of enzymes often eliminates the need for extensive protecting group manipulations, leading to more efficient and environmentally friendly synthetic routes. rsc.org

Emerging Research Frontiers and Perspectives on Veratriloside

Integration of Multi-Omics Data for Systems-Level Understanding of Veratriloside's Biological Impact

The application of multi-omics approaches is becoming increasingly important in biological research to provide a comprehensive, systems-level understanding of how compounds like this compound interact with biological systems. Multi-omics involves the integration of data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govcmbio.iofrontiersin.org This integrated analysis can help to elucidate the complex molecular changes induced by a compound. nih.gov